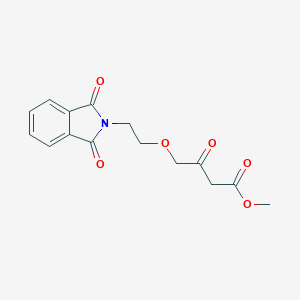

4-(2-(1,3-dioxoisoindolin-2-il)etoxi)-3-oxobutanoato de metilo

Descripción general

Descripción

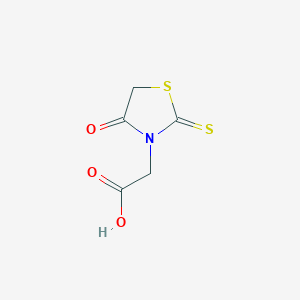

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (M4DEOB) is a synthetic compound that has been used in a variety of scientific research applications. It is a relatively new compound, and its chemical structure has not been fully elucidated. M4DEOB has been used in laboratory experiments to study the biochemical and physiological effects of this compound on a variety of biological systems.

Aplicaciones Científicas De Investigación

Investigación farmacéutica

Este compuesto es una impureza de Amlodipina , un medicamento utilizado para tratar la presión arterial alta y la enfermedad de las arterias coronarias. Como impureza, juega un papel crucial en el control de calidad y la formulación de Amlodipina. Comprender sus propiedades ayuda a garantizar la pureza y la eficacia del medicamento.

Química analítica

Como estándar de referencia, este compuesto se puede utilizar en métodos cromatográficos para identificar y cuantificar la presencia de sustancias relacionadas en formulaciones farmacéuticas .

Mecanismo De Acción

Target of Action

It is known that various bioactive aromatic compounds containing the indole nucleus, which is present in this compound, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives have been found to impact a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, the effects are likely to be diverse and dependent on the specific target and mode of action .

Propiedades

IUPAC Name |

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-21-13(18)8-10(17)9-22-7-6-16-14(19)11-4-2-3-5-12(11)15(16)20/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMRSOODVLLZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)

![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)